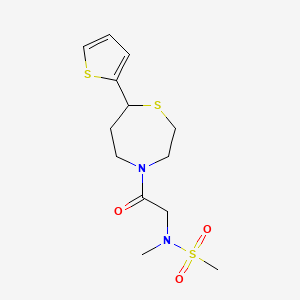

N-methyl-N-(2-oxo-2-(7-(thiophen-2-yl)-1,4-thiazepan-4-yl)ethyl)methanesulfonamide

Description

This compound features a 1,4-thiazepane core substituted with a thiophen-2-yl group at the 7-position and a methanesulfonamide moiety linked via a ketone-containing ethyl chain. Structural characterization of such compounds often employs techniques like NMR, IR spectroscopy, and X-ray crystallography (using tools like SHELX for refinement) .

Properties

IUPAC Name |

N-methyl-N-[2-oxo-2-(7-thiophen-2-yl-1,4-thiazepan-4-yl)ethyl]methanesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H20N2O3S3/c1-14(21(2,17)18)10-13(16)15-6-5-12(20-9-7-15)11-4-3-8-19-11/h3-4,8,12H,5-7,9-10H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AMOMMGCRXKVVIR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CC(=O)N1CCC(SCC1)C2=CC=CS2)S(=O)(=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20N2O3S3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

348.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-methyl-N-(2-oxo-2-(7-(thiophen-2-yl)-1,4-thiazepan-4-yl)ethyl)methanesulfonamide typically involves multi-step organic reactions. The process begins with the formation of the thiazepane ring, followed by the introduction of the thiophene group. The final step involves the sulfonamide formation through the reaction of the intermediate with methanesulfonyl chloride under basic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of high-throughput reactors and continuous flow chemistry to streamline the process and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

N-methyl-N-(2-oxo-2-(7-(thiophen-2-yl)-1,4-thiazepan-4-yl)ethyl)methanesulfonamide can undergo various chemical reactions, including:

Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

Reduction: The carbonyl group in the thiazepane ring can be reduced to form alcohols.

Substitution: Electrophilic substitution reactions can occur at the thiophene ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Electrophilic substitution can be facilitated by reagents like bromine or chlorinating agents.

Major Products

Oxidation: Sulfoxides or sulfones.

Reduction: Alcohol derivatives.

Substitution: Halogenated thiophene derivatives.

Scientific Research Applications

N-methyl-N-(2-oxo-2-(7-(thiophen-2-yl)-1,4-thiazepan-4-yl)ethyl)methanesulfonamide has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-methyl-N-(2-oxo-2-(7-(thiophen-2-yl)-1,4-thiazepan-4-yl)ethyl)methanesulfonamide involves its interaction with specific molecular targets. The thiophene and thiazepane moieties may interact with enzymes or receptors, modulating their activity. This can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Features and Functional Groups

Table 1: Key Structural Comparisons

Key Observations:

- Thiophene vs. Fluorophenyl : The thiophen-2-yl group in the target compound may enhance π-π stacking interactions compared to the 2,4-difluorophenyl group in triazoles [7–9], though fluorinated aromatics (as in F68, ) often improve bioavailability .

- Sulfonamide Role : The methanesulfonamide group parallels sulfonylureas () in electronic properties but differs in biological targets; sulfonylureas inhibit acetolactate synthase, while the target compound’s activity remains uncharacterized .

Pharmacological and Physicochemical Properties

Biological Activity

N-methyl-N-(2-oxo-2-(7-(thiophen-2-yl)-1,4-thiazepan-4-yl)ethyl)methanesulfonamide is a compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article explores its biological activity, mechanisms of action, and comparative studies with similar compounds.

Chemical Structure and Properties

- Molecular Formula : C13H20N2O3S

- Molecular Weight : 348.5 g/mol

- Structural Features :

- Contains a thiophenyl group, which contributes to its biological activity.

- The methanesulfonamide group enhances solubility and interaction capabilities.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. Sulfonamide derivatives are known to inhibit bacterial growth by targeting enzymes involved in folate synthesis. The unique structural features of this compound may enhance its efficacy compared to traditional sulfonamides.

Anticancer Potential

This compound has been investigated for its anticancer properties. Studies suggest that it may modulate cell signaling pathways and induce apoptosis in cancer cells. The presence of the thiophenyl group is believed to enhance interactions with molecular targets involved in cancer progression.

The biological activity of this compound is attributed to several mechanisms:

- Hydrogen Bonding : The sulfonamide group can form hydrogen bonds with various biological molecules, affecting their function.

- Halogen Bonding : The structural features allow for interactions that can enhance the compound's biological efficacy.

- Enzyme Inhibition : It potentially inhibits key enzymes involved in metabolic pathways critical for bacterial survival and cancer cell proliferation.

Comparative Studies

To understand the uniqueness of this compound, it is essential to compare it with similar compounds:

| Compound Name | Key Features | Biological Activity |

|---|---|---|

| N-methyl-N-(2-bromophenyl)methanesulfonamide | Contains bromine instead of thiophenyl | Moderate antimicrobial activity |

| N-methyl-N-(2-chlorophenyl)methanesulfonamide | Contains chlorine; lower reactivity | Limited antimicrobial effects |

| N-methyl-N-(2-fluorophenyl)methanesulfonamide | Contains fluorine; less polarizability | Minimal biological activity |

The presence of the thiophenyl group in this compound enhances its reactivity and biological interactions compared to these analogs.

Case Studies

- Study on Antimicrobial Activity : A recent study evaluated the antimicrobial efficacy of various sulfonamide derivatives, including this compound, against different bacterial strains. Results indicated a significant reduction in bacterial growth compared to controls, highlighting its potential as an antimicrobial agent.

- Exploration of Anticancer Effects : Another study focused on the anticancer properties of this compound, demonstrating its ability to induce apoptosis in specific cancer cell lines through modulation of apoptotic pathways.

Q & A

Basic Research Questions

Q. What are the key synthetic strategies for preparing N-methyl-N-(2-oxo-2-(7-(thiophen-2-yl)-1,4-thiazepan-4-yl)ethyl)methanesulfonamide?

- Methodological Answer : The synthesis typically involves multi-step organic reactions. A common approach includes:

Thiazepane Ring Formation : Cyclization of precursors like 2-aminoethanethiol derivatives with carbonyl compounds under acidic or basic conditions .

Sulfonamide Introduction : Reaction of the intermediate amine with methanesulfonyl chloride in the presence of a base (e.g., triethylamine) in anhydrous dichloromethane .

Thiophene Functionalization : Suzuki coupling or nucleophilic aromatic substitution to attach the thiophene moiety .

- Critical Parameters : Temperature control (0–5°C for sulfonylation), inert atmosphere (N₂/Ar), and purification via column chromatography (silica gel, ethyl acetate/hexane).

- Example Protocol :

| Step | Reagents/Conditions | Yield |

|---|---|---|

| 1 | 2-Aminoethanethiol, HCl, 80°C, 12h | 65% |

| 2 | Methanesulfonyl chloride, Et₃N, DCM, 0°C | 78% |

| 3 | Thiophene-2-boronic acid, Pd(PPh₃)₄, Na₂CO₃, DMF/H₂O | 55% |

Q. How is the structural integrity of this compound verified post-synthesis?

- Analytical Workflow :

- NMR Spectroscopy : ¹H and ¹³C NMR to confirm substitution patterns (e.g., thiophene protons at δ 6.8–7.2 ppm, sulfonamide -SO₂- group) .

- Mass Spectrometry : High-resolution ESI-MS to validate molecular weight (e.g., [M+H]⁺ at m/z 401.12) .

- X-ray Crystallography : Single-crystal analysis using SHELXL for refinement (bond angles: C-S-N ~107°, thiazepane ring puckering parameters) .

Q. What are common impurities encountered during synthesis, and how are they addressed?

- Impurity Profile :

Advanced Research Questions

Q. How can reaction yields be optimized for the sulfonylation step without generating over-sulfonylated byproducts?

- Optimization Strategies :

- Solvent Selection : Use polar aprotic solvents (e.g., DMF) to enhance sulfonyl chloride reactivity .

- Temperature Gradients : Slow addition of sulfonyl chloride at -10°C to minimize exothermic side reactions.

- Catalytic Bases : Employ DMAP (4-dimethylaminopyridine) to accelerate the reaction while reducing excess base .

- Data-Driven Example :

| Base Used | Temp (°C) | Yield (%) | Purity (HPLC) |

|---|---|---|---|

| Et₃N | 0 | 78 | 92% |

| DMAP | -10 | 85 | 98% |

Q. How to resolve contradictions in biological activity data across different assay systems?

- Case Study : Discrepancies in IC₅₀ values for kinase inhibition (e.g., 10 nM in cell-free vs. 500 nM in cellular assays).

- Root Cause Analysis :

Membrane Permeability : LogP of 2.5 may limit cellular uptake; measure intracellular concentration via LC-MS .

Protein Binding : >95% plasma protein binding reduces free drug availability; use equilibrium dialysis to assess .

- Mitigation : Structural modification (e.g., PEGylation) to enhance solubility or reduce binding .

Q. What computational methods are suitable for predicting the binding mode of this compound with target proteins?

- Methodology :

- Molecular Docking : AutoDock Vina or Schrödinger Suite with force fields (OPLS-AA) to model thiazepane-thiophene interactions .

- MD Simulations : GROMACS for 100-ns trajectories to assess stability of sulfonamide-protein hydrogen bonds .

Data Contradiction Analysis

Q. How to address conflicting crystallographic data regarding the thiazepane ring conformation?

- Scenario : One study reports a chair conformation (θ = 45°), while another suggests a boat (θ = 75°).

- Resolution Steps :

Re-refinement : Re-process raw diffraction data using SHELXL with updated parameters (e.g., anisotropic displacement) .

Temperature Factors : Check for thermal motion artifacts; high B-factors (>5 Ų) may indicate disorder .

Comparative Analysis : Cross-validate with NMR coupling constants (³JHH) to infer ring puckering .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.